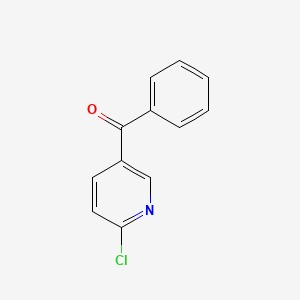

2-Chloro-5-benzoylpyridine

Description

2-Chloro-5-benzoylpyridine (C₁₂H₈ClNO, molecular weight 217.65 g/mol) is a halogenated pyridine derivative featuring a chlorine atom at position 2 and a benzoyl group (-COC₆H₅) at position 5. This compound serves as a critical intermediate in organic synthesis, particularly in medicinal chemistry for developing bioactive molecules. Its benzoyl moiety contributes to electron-withdrawing effects, influencing reactivity and interaction with biological targets. Synthetic routes often involve multi-component reactions (e.g., Ugi or Biginelli reactions) or halogenation of pre-functionalized pyridines . Studies highlight its role in synthesizing antiviral and anticancer agents, attributed to its ability to modulate enzyme activity .

Properties

IUPAC Name |

(6-chloropyridin-3-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-11-7-6-10(8-14-11)12(15)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBSRFYWXHOQFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40229778 | |

| Record name | Methanone, (6-chloro-3-pyridinyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79567-66-1 | |

| Record name | (6-Chloro-3-pyridinyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79567-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (6-chloro-3-pyridinyl)phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079567661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (6-chloro-3-pyridinyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-benzoylpyridine typically involves the reaction of 2-chloropyridine with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, usually in an anhydrous solvent like benzene .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-benzoylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The benzoyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

Substitution Reactions: Products include substituted pyridines.

Oxidation Reactions: Products include carboxylic acids.

Reduction Reactions: Products include alcohols.

Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

2-Chloro-5-benzoylpyridine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-benzoylpyridine involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with proteins involved in inflammatory and microbial processes .

Comparison with Similar Compounds

Key Structural and Functional Differences

Electronic and Reactivity Profiles :

- Benzoyl vs. Cyano/Ethoxy: The benzoyl group’s electron-withdrawing nature deactivates the pyridine ring, reducing electrophilic substitution but enhancing stability. In contrast, the ethoxy group (electron-donating) increases ring activation for further functionalization .

- Hydroxyl vs. Halogenated Alkyl : The hydroxyl group in 2-Chloro-5-Hydroxypyridine improves aqueous solubility and hydrogen-bonding capacity, making it suitable for polar biological environments. Chloromethyl and bromomethyl derivatives exhibit heightened reactivity in alkylation or cross-coupling reactions but pose greater toxicity risks .

Pyrimidine Analogues

2-Chloro-5-phenylpyrimidine (C₁₀H₇ClN₂, MW 190.63 g/mol)

- Applications : Pyrimidine derivatives are prevalent in kinase inhibitors and nucleotide analogs. The phenyl group at position 5 enhances lipophilicity, improving membrane permeability compared to benzoyl-substituted pyridines .

Biological Activity

2-Chloro-5-benzoylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanism of action, and various pharmacological properties.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with a chloro group and a benzoyl moiety. The synthesis typically involves the reaction of 2-chloropyridine with benzoyl chloride under appropriate conditions, yielding the target compound with high purity.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that derivatives of pyridine can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation in various biological models.

3. Anticancer Activity

Recent studies have focused on the anticancer potential of this compound. In vitro assays using colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines demonstrated that certain analogs can significantly inhibit cell proliferation, with some compounds achieving over 85% inhibition at specific concentrations . The IC50 values for these compounds were determined, indicating their potency in cancer cell lines.

The biological effects of this compound are believed to result from its interaction with various molecular targets, including enzymes and receptors. The chloro and benzoyl groups may enhance binding affinity to these targets, influencing biochemical pathways associated with inflammation and cancer progression.

Table 1: Summary of Biological Activities

| Activity | Cell Line/Model | Effect | IC50 (nM) |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Growth inhibition | N/A |

| Anti-inflammatory | In vitro models | Reduced inflammation | N/A |

| Anticancer | HCT116 (Colorectal) | >85% inhibition at 1 µM | 120–350 |

| Anticancer | MDA-MB-231 (Breast) | >85% inhibition at 1 µM | 120–350 |

Case Study: Anticancer Activity

In a study assessing the anticancer efficacy of various benzoylpyridine derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. For instance, one derivative showed an IC50 value of approximately 130 nM against HCT116 cells, indicating a strong potential for further development as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.